(Z)-3-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
Description
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Properties
IUPAC Name |
3-[[2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-12-5-7-13(8-6-12)9-16-18(24)22(20(27)28-16)11-17(23)21-15-4-2-3-14(10-15)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSFYVLCKRKLT-SXGWCWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the 4-methylbenzylidene moiety enhances its interaction with various biological targets.
Chemical Structure:
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit potent antimicrobial effects. A study demonstrated that related thiazolidinone derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds derived from the thiazolidinone core displayed Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | Bacteria Strain |
|---|---|---|
| Compound 1 | 0.004 - 0.03 | E. coli |
| Compound 2 | 0.015 | B. cereus |
| Compound 3 | 0.008 - 0.06 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Thiazolidinone derivatives have shown promising results against cancer cell lines, including breast and colon cancer cells. A systematic structure-activity relationship (SAR) analysis revealed that modifications on the thiazolidinone core significantly influenced cytotoxicity levels against different cancer types .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Thiazolidinone Derivative A |
| DLD-1 (Colon) | 10.0 | Thiazolidinone Derivative B |
| AGS (Gastric) | 8.0 | Thiazolidinone Derivative C |
The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. The thiazolidinone moiety can form covalent bonds with thiol groups in proteins, potentially inhibiting their function and disrupting cellular processes . Additionally, the hydrophobic interactions facilitated by the benzylidene group are critical for its antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : In a comparative study, thiazolidinone derivatives were evaluated against several bacterial strains, with results indicating that some compounds exhibited up to 50-fold greater efficacy than traditional antibiotics .
- Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects of thiazolidinones on MCF-7 and DLD-1 cell lines revealed that specific substitutions on the thiazolidinone scaffold enhanced anticancer potency, highlighting the importance of structural modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
